molecular formula C14H16BrNO2S B2796753 8-(2-bromobenzoyl)-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1351598-45-2

8-(2-bromobenzoyl)-1-oxa-4-thia-8-azaspiro[4.5]decane

Cat. No.: B2796753
CAS No.: 1351598-45-2
M. Wt: 342.25
InChI Key: GBZFTMJEFCXYDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2-bromobenzoyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a bromophenyl group attached to a spirocyclic system containing oxygen, sulfur, and nitrogen atoms. The presence of these heteroatoms within the spirocyclic framework imparts distinctive chemical properties, making it a valuable subject for research in organic synthesis, medicinal chemistry, and material science.

Mechanism of Action

Mode of Action

The presence of the bromophenyl group may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Compounds with similar structures have been found to have potential anticancer activity . This suggests that (2-Bromophenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone might interfere with pathways involved in cell proliferation and survival.

Pharmacokinetics

The pharmacokinetic properties of (2-Bromophenyl)(1-oxa-4-thia-8-azaspiro[4The compound’s lipophilic nature, suggested by the presence of the bromophenyl group, might influence its bioavailability and distribution within the body .

Result of Action

Given the potential anticancer activity of similar compounds , it is possible that (2-Bromophenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone could induce apoptosis or inhibit proliferation in certain cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-bromobenzoyl)-1-oxa-4-thia-8-azaspiro[4.5]decane typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(2-bromobenzoyl)-1-oxa-4-thia-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The presence of sulfur and nitrogen atoms makes the compound susceptible to oxidation reactions, which can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a suitable base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds.

Scientific Research Applications

8-(2-bromobenzoyl)-1-oxa-4-thia-8-azaspiro[4.5]decane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • (2-Fluorophenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
  • (2-Chlorophenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
  • (2-Iodophenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone

Uniqueness

Compared to its analogs, 8-(2-bromobenzoyl)-1-oxa-4-thia-8-azaspiro[4.5]decane exhibits unique reactivity due to the presence of the bromine atom, which can participate in various substitution reactions. Additionally, the spirocyclic structure imparts rigidity and stability, making it a valuable scaffold for designing new compounds with enhanced biological activity .

Properties

IUPAC Name

(2-bromophenyl)-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO2S/c15-12-4-2-1-3-11(12)13(17)16-7-5-14(6-8-16)18-9-10-19-14/h1-4H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBZFTMJEFCXYDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.